(R)-1,3-Dimethyl-piperazin-2-one

BET Bromodomain Inhibition Oncology Chiral Intermediate

(R)-1,3-Dimethyl-piperazin-2-one (CAS 1240300-33-7, molecular formula C6H12N2O, MW 128.17) is a chiral six-membered heterocyclic lactam. It belongs to the piperazin-2-one class, characterized by a piperazine ring bearing two N-methyl substituents and a carbonyl group at the 2-position, with a defined (R)-stereocenter at the 3-position.

Molecular Formula C6H12N2O
Molecular Weight 128.17 g/mol
CAS No. 1240300-33-7
Cat. No. B3365508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1,3-Dimethyl-piperazin-2-one
CAS1240300-33-7
Molecular FormulaC6H12N2O
Molecular Weight128.17 g/mol
Structural Identifiers
SMILESCC1C(=O)N(CCN1)C
InChIInChI=1S/C6H12N2O/c1-5-6(9)8(2)4-3-7-5/h5,7H,3-4H2,1-2H3/t5-/m1/s1
InChIKeyYQJJLFIFLZHBSB-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-1,3-Dimethyl-piperazin-2-one (CAS 1240300-33-7): Chiral Piperazinone Scaffold for CNS-Targeted Drug Synthesis


(R)-1,3-Dimethyl-piperazin-2-one (CAS 1240300-33-7, molecular formula C6H12N2O, MW 128.17) is a chiral six-membered heterocyclic lactam . It belongs to the piperazin-2-one class, characterized by a piperazine ring bearing two N-methyl substituents and a carbonyl group at the 2-position, with a defined (R)-stereocenter at the 3-position . This compound is not an active pharmaceutical ingredient itself but functions as a chiral building block and key intermediate in the synthesis of drug candidates, particularly those targeting the central nervous system (CNS), including neurokinin receptor antagonists and BET bromodomain inhibitors [1][2].

(R)-1,3-Dimethyl-piperazin-2-one Procurement: Why Alternative Piperazinones Cannot Be Interchanged


Generic substitution of (R)-1,3-Dimethyl-piperazin-2-one with racemic mixtures, the (S)-enantiomer (CAS 1240300-34-8), or structurally related piperazinones fails for two reasons. First, stereochemistry is determinative: the (R)-configuration at the 3-position is required for the correct three-dimensional orientation in the final drug molecule [1]. Second, regulatory guidances for chiral drug development mandate that the stereochemical integrity of key intermediates be controlled and documented; substitution with a racemate or the wrong enantiomer would generate a different impurity profile and potentially alter pharmacological activity or safety [2].

(R)-1,3-Dimethyl-piperazin-2-one: Quantitative Differentiation Evidence for Scientific Procurement


(R)-Configuration Enantiomeric Purity: Required Stereochemistry for AZD5153 BET Inhibitor Activity

The (R)-1,3-Dimethyl-piperazin-2-one building block is essential for constructing AZD5153, a clinical-stage bivalent BET bromodomain inhibitor. In the lead optimization campaign that produced AZD5153, the (R)-stereochemistry at the piperazinone moiety was deliberately retained from earlier series, and the compound was specifically designated as (3R)-4-[2-[4-[1-(3-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidyl]phenoxy]ethyl]-1,3-dimethyl-piperazin-2-one [1]. While the publication does not report a direct (R) vs. (S) activity comparison for the final compound, the structure-activity relationship (SAR) exploration of related piperazinone-based bivalent inhibitors demonstrated that stereochemical variation at the piperazinone core alters binding geometry and reduces BRD4 engagement [1].

BET Bromodomain Inhibition Oncology Chiral Intermediate

Chiral Piperazin-2-one Scaffold Activity Divergence: R vs. S Enantiomers Yield Distinct Pharmacological Profiles

Although no direct comparative biological data exist specifically for (R)-1,3-Dimethyl-piperazin-2-one itself, systematic SAR studies on structurally related chiral piperazin-2-one derivatives demonstrate pronounced enantiomer-dependent activity differences. In a study of antidepressant-like activity among piperazine derivatives, the S-isomer of compound HBK-1 (R,S) exhibited stronger antidepressant-like effect and lower toxicity than the racemate and the R-isomer [1]. Similarly, in pseudo-tetrapeptides containing chiral piperazin-2-one derivatives used as dermorphin analogues, opiate activity varied according to the stereochemistry of the piperazin-2-one building block incorporated [2]. These class-level findings establish that the (R) vs. (S) choice is not interchangeable and that the stereochemical identity of the purchased building block directly influences downstream biological outcomes.

Chiral Drug Development Structure-Activity Relationship Neuropharmacology

Physicochemical Stability and Handling: Vendor Data Establishes Storage and Purity Benchmarks

Commercially available (R)-1,3-Dimethyl-piperazin-2-one is supplied with defined purity and handling specifications. Vendor technical data indicate a standard purity of 97–98% as determined by HPLC, with storage recommendations of 4°C protected from light . The compound has a calculated density of 1.0±0.1 g/cm³, a boiling point of 243.3±33.0 °C at 760 mmHg, and a flash point of 100.9±25.4 °C . Unlike some piperazinone analogs that require anhydrous handling or are hygroscopic, (R)-1,3-Dimethyl-piperazin-2-one is stable under standard laboratory storage conditions, with room temperature shipping permitted in the continental US .

Chemical Stability Procurement Specifications Purity Analysis

(R)-1,3-Dimethyl-piperazin-2-one: High-Impact Research and Industrial Application Scenarios


Synthesis of AZD5153 and Related Bivalent BET Bromodomain Inhibitors

Procurement of (R)-1,3-Dimethyl-piperazin-2-one (CAS 1240300-33-7) is essential for research groups and CDMOs synthesizing AZD5153, a clinical-stage bivalent inhibitor of BRD4/BET bromodomains. The (R)-stereocenter at the piperazinone core is retained in the final drug substance, and substitution with the (S)-enantiomer or racemic material would yield a stereochemically divergent product with altered binding properties [1]. This application scenario requires procurement of the (R)-enantiomer with documented enantiomeric purity, as the downstream compound AZD5153 demonstrates enhanced potency due to bivalent binding that depends on correct three-dimensional orientation [1].

Chiral Building Block for CNS-Targeted Drug Discovery Programs

Medicinal chemistry teams engaged in CNS drug discovery, particularly programs targeting neurokinin receptors (NK1, NK2) or other GPCRs modulated by piperazine-containing scaffolds, require (R)-1,3-Dimethyl-piperazin-2-one as a chirally pure building block. The compound provides a pre-formed (R)-configured piperazinone core that can be elaborated via N-alkylation or N-arylation to generate libraries of stereodefined analogs [1][2]. Procurement of the single enantiomer eliminates the need for chiral resolution downstream and ensures that SAR interpretation is not confounded by stereochemical heterogeneity. This scenario is particularly relevant for groups developing novel antipsychotics, antidepressants, or antiemetics where piperazinone moieties feature prominently [2].

Reference Standard and Analytical Method Development for Chiral Purity Assessment

Analytical development laboratories and quality control units require authenticated (R)-1,3-Dimethyl-piperazin-2-one as a reference standard for chiral HPLC method development and enantiomeric purity validation. Given that the (S)-enantiomer (CAS 1240300-34-8) is also commercially available, the (R)-enantiomer serves as a benchmark for establishing resolution between the two stereoisomers on chiral stationary phases [1]. This application supports regulatory compliance for drug substances derived from this building block, as the FDA and ICH guidelines require that stereochemical identity be controlled throughout the manufacturing process [2].

Technical Documentation Hub

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